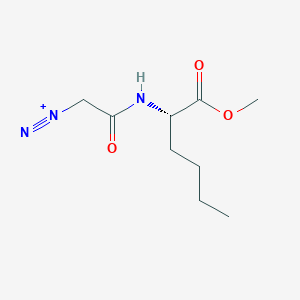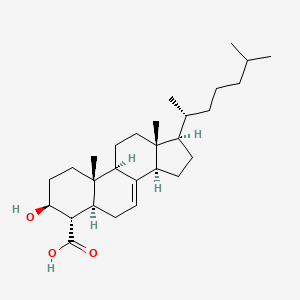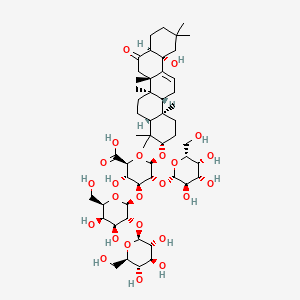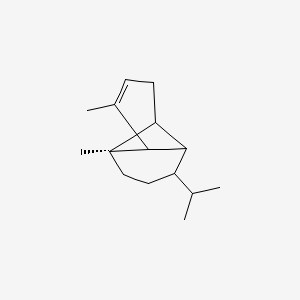
6''-O-Carbamoyltobramycin
Overview
Description
6’'-O-Carbamoyltobramycin is a derivative of tobramycin, an aminoglycoside antibiotic. It is part of the nebramycin complex, which includes various water-soluble aminoglycoside antibiotics isolated from the fermentation of the actinomycete Streptomyces tenebrarius . This compound is known for its antibacterial properties and is used in the treatment of Gram-negative bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6’'-O-Carbamoyltobramycin is synthesized through the fermentation of Streptoalloteichus tenebrarius. The production involves metabolic engineering to enhance the yield of the desired compound. Key steps include the knockout of genes responsible for the production of byproducts like apramycin and the overexpression of genes involved in the biosynthesis of carbamoyltobramycin .
Industrial Production Methods: Industrial production of 6’'-O-Carbamoyltobramycin involves optimizing fermentation conditions to maximize yield. This includes the use of specific fermentation media and the genetic engineering of the producing strain to block the synthesis of unwanted byproducts . The fermentation process is followed by purification steps to isolate the compound from the fermentation broth.
Chemical Reactions Analysis
Types of Reactions: 6’'-O-Carbamoyltobramycin undergoes various chemical reactions, including hydrolysis and substitution reactions. The compound is hydrolyzed under alkaline conditions to produce tobramycin .
Common Reagents and Conditions:
Hydrolysis: Alkaline conditions are used to hydrolyze 6’'-O-Carbamoyltobramycin to tobramycin.
Substitution Reactions: The compound can undergo substitution reactions involving the carbamoyl group.
Major Products:
Scientific Research Applications
6’'-O-Carbamoyltobramycin has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the characterization of aminoglycoside antibiotics.
Medicine: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Industry: Used in the production of tobramycin, a widely used antibiotic.
Mechanism of Action
The antibacterial mechanism of 6’'-O-Carbamoyltobramycin involves its conversion to tobramycin, which binds to the aminoacyl-tRNA recognition site on the 30S subunit of bacterial ribosomes. This binding prevents the formation of the normal 70S complex, inhibiting protein translation and ultimately leading to bacterial death .
Comparison with Similar Compounds
Tobramycin: A direct derivative of 6’'-O-Carbamoyltobramycin, known for its broad-spectrum antibacterial activity.
Apramycin: Another aminoglycoside antibiotic produced by Streptoalloteichus tenebrarius.
Kanamycin B: A related compound in the nebramycin complex.
Uniqueness: 6’‘-O-Carbamoyltobramycin is unique due to its specific carbamoyl substitution at the 6’’ position, which differentiates it from other aminoglycosides. This modification impacts its chemical properties and its conversion to tobramycin .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-4-amino-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxyoxan-2-yl]methyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N6O10/c20-3-9-8(26)2-7(23)17(32-9)34-15-5(21)1-6(22)16(14(15)29)35-18-13(28)11(24)12(27)10(33-18)4-31-19(25)30/h5-18,26-29H,1-4,20-24H2,(H2,25,30)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPFEJHOHNPKLT-PBSUHMDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)COC(=O)N)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)N)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966042 | |
| Record name | 4,6-Diamino-3-({3-amino-3-deoxy-6-O-[hydroxy(imino)methyl]hexopyranosyl}oxy)-2-hydroxycyclohexyl 2,6-diamino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51736-77-7 | |
| Record name | 6′′-O-Carbamoyltobramycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51736-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6''-O-Carbamoyltobramycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051736777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Diamino-3-({3-amino-3-deoxy-6-O-[hydroxy(imino)methyl]hexopyranosyl}oxy)-2-hydroxycyclohexyl 2,6-diamino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Streptamine, O-3-amino-6-O-(aminocarbonyl)-3-deoxy-α-D-glucopyranosyl-(1.fwdarw.6)-O-[2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranosyl-(1.fwdarw.4)]-2-deoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOBRAMYCIN CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/837245T11O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


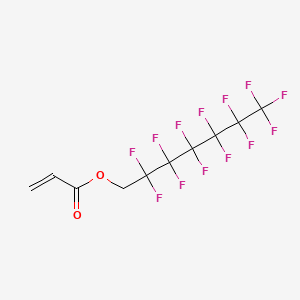

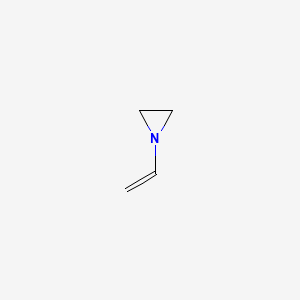
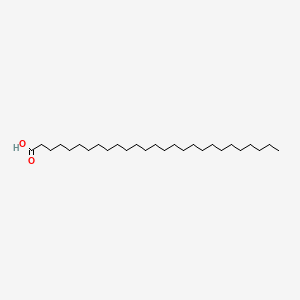
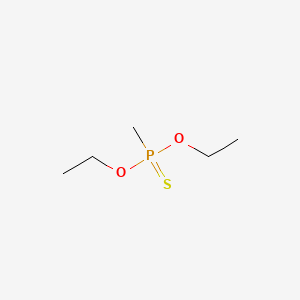

![(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one](/img/structure/B1205575.png)
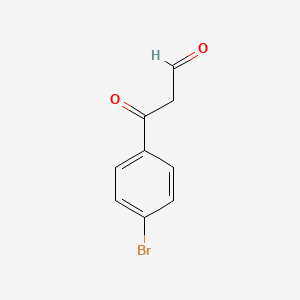
![4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1205577.png)
